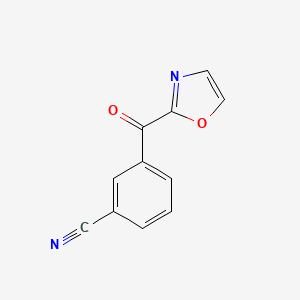
Pentafluorophenyl 2-thiomorpholin-4-ylpyridine-4-carboxylate
Übersicht
Beschreibung
“Pentafluorophenyl 2-thiomorpholin-4-ylpyridine-4-carboxylate” is a chemical compound with the molecular formula C16H11F5N2O2S . It has a molecular weight of 390.33 g/mol . This compound is also known by other names such as “pentafluorophenyl 2-thiomorpholin-4-ylisonicotinate” and "2-thiomorpholin-4-yl-4-pyridinecarboxylic acid 2,3,4,5,6-pentafluorophenyl ester" .
Synthesis Analysis
The synthesis of pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) involves the intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . This process facilitates SCNP functionalization without altering its backbone structure .Molecular Structure Analysis
The molecular structure of this compound includes a pentafluorophenyl group, a 2-thiomorpholin-4-ylpyridine-4-carboxylate group, and an ester group . The InChI Key for this compound is CXWZKWSFJLNFMF-UHFFFAOYSA-N .Chemical Reactions Analysis
The pentafluorophenyl group in this compound can participate in various chemical reactions. For instance, it has been used in the formation of bio-inspired SCNPs . Additionally, it has been involved in highly regioselective H/D exchange reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.33 g/mol and a molecular formula of C16H11F5N2O2S . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Luminescent Material Development
- AIE-active Ir(III) Complexes : This study discusses the design and synthesis of heteroleptic cationic Ir(III) complexes, which demonstrate dual-emission, mechanoluminescence, and applications in data security protection. These complexes, which include pentafluorophenyl derivatives, offer insights into smart luminescent material design (Song et al., 2016).
Synthetic Chemistry and Catalysis
- Synthesis of Fluorinated Pyridine Derivatives : Research on the nucleophilic aromatic substitution of pentafluoropyridine and its regioselectivity provides significant insights. The study is crucial for understanding the synthesis of fluorinated pyridine derivatives, which are important in medicinal chemistry and material science (Podolan et al., 2015).
- Hetarenium Salts Synthesis : This paper explores the reaction of pentafluoropyridine with nucleophilic heteroaromatics, leading to various hetarenium salts. The study is significant in the field of organic synthesis and offers potential applications in developing new compounds (Schmidt et al., 2007).
- Catalysis with Pentafluorophenylammonium Triflate : This study presents the use of pentafluorophenylammonium triflate as a catalyst for synthesizing triarylpyridines. It highlights an environmentally friendly approach with potential applications in pharmaceutical synthesis (Montazeri & Mahjoob, 2012).
Material Science and Photophysics
Luminescent Cyclometalated PtII and PtIV Complexes : This research discusses the design and photophysics of luminescent, heteroleptic cyclometalated PtII and PtIV complexes. These complexes, including pentafluorophenyl derivatives, have potential applications in OLEDs and other luminescent materials (Giménez et al., 2019).
Fluorescence Sensing with Oligothiophene-based Compounds : A study on o-(carboxamido)trifluoroacetophenones exhibits fluorescence enhancement upon binding carboxylate anions. This highlights its potential in sensing applications (Kim & Ahn, 2008).
Wirkmechanismus
While the specific mechanism of action for this compound is not explicitly mentioned in the retrieved sources, it’s known that the pentafluorophenyl group can significantly increase the acidity of the α-hydrogen of the ester . This property could potentially influence the compound’s reactivity and interactions with other substances.
Safety and Hazards
This compound is harmful in contact with skin, if swallowed, and if inhaled . It causes skin irritation, respiratory irritation, and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-thiomorpholin-4-ylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F5N2O2S/c17-10-11(18)13(20)15(14(21)12(10)19)25-16(24)8-1-2-22-9(7-8)23-3-5-26-6-4-23/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWZKWSFJLNFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640225 | |
| Record name | Pentafluorophenyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-thiomorpholin-4-ylpyridine-4-carboxylate | |
CAS RN |
934570-42-0 | |
| Record name | Pentafluorophenyl 2-(thiomorpholin-4-yl)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614137.png)






![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)





